molecular formula C16H28Cl2N2O4 B5485939 [2-(4-morpholinyl)ethyl](3,4,5-trimethoxybenzyl)amine dihydrochloride

[2-(4-morpholinyl)ethyl](3,4,5-trimethoxybenzyl)amine dihydrochloride

カタログ番号 B5485939
分子量: 383.3 g/mol
InChIキー: YTPYEKDFQDBEOH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[2-(4-morpholinyl)ethyl](3,4,5-trimethoxybenzyl)amine dihydrochloride, also known as MTA, is a synthetic compound that has been extensively studied in scientific research. MTA is a potent inhibitor of the vesicular monoamine transporter 2 (VMAT2), which plays a crucial role in the regulation of neurotransmitter release in the brain. Due to its unique mechanism of action, MTA has been investigated as a potential therapeutic agent for a variety of neurological disorders.

作用機序

[2-(4-morpholinyl)ethyl](3,4,5-trimethoxybenzyl)amine dihydrochloride exerts its effects through the inhibition of VMAT2, which is responsible for the packaging of neurotransmitters such as dopamine, norepinephrine, and serotonin into vesicles for release into the synapse. By inhibiting VMAT2, [2-(4-morpholinyl)ethyl](3,4,5-trimethoxybenzyl)amine dihydrochloride reduces the release of these neurotransmitters, leading to a decrease in their activity in the brain.
Biochemical and Physiological Effects:
[2-(4-morpholinyl)ethyl](3,4,5-trimethoxybenzyl)amine dihydrochloride has been shown to have a variety of biochemical and physiological effects. In addition to its effects on neurotransmitter release, [2-(4-morpholinyl)ethyl](3,4,5-trimethoxybenzyl)amine dihydrochloride has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons. [2-(4-morpholinyl)ethyl](3,4,5-trimethoxybenzyl)amine dihydrochloride has also been shown to increase the activity of antioxidant enzymes, which protect against oxidative stress and damage to cells.

実験室実験の利点と制限

One advantage of [2-(4-morpholinyl)ethyl](3,4,5-trimethoxybenzyl)amine dihydrochloride for lab experiments is its high potency and selectivity for VMAT2 inhibition. This allows for precise control over neurotransmitter release and activity in the brain. However, one limitation of [2-(4-morpholinyl)ethyl](3,4,5-trimethoxybenzyl)amine dihydrochloride is its potential for off-target effects, particularly on other monoamine transporters. Careful dosing and monitoring are necessary to avoid unwanted effects.

将来の方向性

There are several potential future directions for research on [2-(4-morpholinyl)ethyl](3,4,5-trimethoxybenzyl)amine dihydrochloride. One area of interest is the development of more selective VMAT2 inhibitors, which could improve the specificity and safety of [2-(4-morpholinyl)ethyl](3,4,5-trimethoxybenzyl)amine dihydrochloride-based therapies. Another area of interest is the investigation of [2-(4-morpholinyl)ethyl](3,4,5-trimethoxybenzyl)amine dihydrochloride as a potential treatment for other neurological disorders, such as schizophrenia and bipolar disorder. Finally, further research is needed to fully understand the biochemical and physiological effects of [2-(4-morpholinyl)ethyl](3,4,5-trimethoxybenzyl)amine dihydrochloride, particularly with regard to its effects on BDNF and oxidative stress.

合成法

[2-(4-morpholinyl)ethyl](3,4,5-trimethoxybenzyl)amine dihydrochloride can be synthesized through a multistep process involving the reaction of 3,4,5-trimethoxybenzaldehyde with morpholine, followed by the reduction of the resulting Schiff base with sodium borohydride. The final product is obtained by treatment of the resulting amine with hydrochloric acid.

科学的研究の応用

[2-(4-morpholinyl)ethyl](3,4,5-trimethoxybenzyl)amine dihydrochloride has been extensively studied in scientific research, primarily for its potential therapeutic applications. [2-(4-morpholinyl)ethyl](3,4,5-trimethoxybenzyl)amine dihydrochloride has been investigated as a treatment for Parkinson's disease, depression, and drug addiction. In animal models of Parkinson's disease, [2-(4-morpholinyl)ethyl](3,4,5-trimethoxybenzyl)amine dihydrochloride has been shown to improve motor function and reduce the loss of dopaminergic neurons. In preclinical studies, [2-(4-morpholinyl)ethyl](3,4,5-trimethoxybenzyl)amine dihydrochloride has also been shown to reduce drug-seeking behavior in animal models of addiction.

特性

IUPAC Name

2-morpholin-4-yl-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O4.2ClH/c1-19-14-10-13(11-15(20-2)16(14)21-3)12-17-4-5-18-6-8-22-9-7-18;;/h10-11,17H,4-9,12H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPYEKDFQDBEOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CNCCN2CCOCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。